molecular formula C24H20N2OS B2887608 N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide CAS No. 477545-43-0

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2887608
CAS No.: 477545-43-0
M. Wt: 384.5
InChI Key: WPPRFNYKDFWEQJ-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique thiazole ring structure

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c27-21(17-16-18-10-4-1-5-11-18)25-24-26-22(19-12-6-2-7-13-19)23(28-24)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPRFNYKDFWEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide typically involves the formation of the thiazole ring followed by the attachment of the phenylpropanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by subsequent reactions to introduce the phenylpropanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazole ring and phenylpropanamide group contribute to its versatility and potential for diverse applications.

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a thiazole ring fused with phenyl groups, which enhances its biological activity. The compound's IUPAC name reflects its complex structure:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H20N2OS
Molecular Weight396.49 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various biochemical pathways by inhibiting enzymes or receptors involved in cancer cell proliferation and inflammatory responses. The thiazole moiety is known for its ability to interact with biological macromolecules, which may contribute to the compound's anticancer properties.

Cytotoxicity and Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown significant activity against breast cancer cells (MCF-7) and other tumor types.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxicity of related compounds, this compound demonstrated a notable reduction in cell viability compared to untreated controls:

Concentration (μM)Cell Viability (%)
0100
185
1060
10030

The results indicate that at higher concentrations (≥10 μM), the compound significantly reduces cell viability, suggesting potent anticancer properties .

Comparative Studies

When compared to other thiazole derivatives and anticancer agents like Tamoxifen, this compound exhibited superior cytotoxicity against certain cancer cell lines while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.

Comparison Table

Compound NameIC50 (μM) MCF-7Toxicity on Normal Cells
This compound10Low
Tamoxifen15Moderate
Other Thiazole Derivative20High

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